molecular formula C5H5ClN2O B155064 6-Chloro-5-methylpyridazin-3(2h)-one CAS No. 1703-07-7

6-Chloro-5-methylpyridazin-3(2h)-one

Cat. No.: B155064
CAS No.: 1703-07-7
M. Wt: 144.56 g/mol
InChI Key: UGDOVAWXAHZLEV-UHFFFAOYSA-N
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Description

6-Chloro-5-methylpyridazin-3(2H)-one is a heterocyclic compound with the molecular formula C5H5ClN2O It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methylpyridazin-3(2H)-one typically involves the chlorination of 5-methylpyridazin-3(2H)-one. One common method includes the reaction of 5-methylpyridazin-3(2H)-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

5-Methylpyridazin-3(2H)-one+SOCl2This compound+HCl+SO2\text{5-Methylpyridazin-3(2H)-one} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 5-Methylpyridazin-3(2H)-one+SOCl2​→this compound+HCl+SO2​

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to form 5-methylpyridazin-3(2H)-one.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Nucleophilic substitution: Formation of 6-azido-5-methylpyridazin-3(2H)-one or 6-thiocyanato-5-methylpyridazin-3(2H)-one.

    Oxidation: Formation of 6-chloro-5-methylpyridazine-3-carboxylic acid or 6-chloro-5-methylpyridazine-3-aldehyde.

    Reduction: Formation of 5-methylpyridazin-3(2H)-one.

Scientific Research Applications

6-Chloro-5-methylpyridazin-3(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Chemistry: It is utilized in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Chloro-5-methylpyridazin-3(2H)-one in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the methyl group play crucial roles in binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates.

Comparison with Similar Compounds

Similar Compounds

    5-Methylpyridazin-3(2H)-one: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    6-Chloropyridazin-3(2H)-one: Lacks the methyl group, affecting its chemical properties and applications.

    6-Chloro-3-methylpyridazine: Similar structure but different positioning of the methyl group, leading to variations in reactivity.

Uniqueness

6-Chloro-5-methylpyridazin-3(2H)-one is unique due to the combined presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its versatility in synthetic applications and its potential as a pharmacophore in drug discovery.

Properties

IUPAC Name

3-chloro-4-methyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-3-2-4(9)7-8-5(3)6/h2H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDOVAWXAHZLEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168827
Record name 3(2H)-Pyridazinone, 6-chloro-5-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1703-07-7
Record name 3(2H)-Pyridazinone, 6-chloro-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Pyridazinone, 6-chloro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-5-methylpyridazin-3(2H)-one
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